molecular formula C15H10FNS B12602660 4-Benzylidene-6-fluoro-4H-3,1-benzothiazine CAS No. 647025-77-2

4-Benzylidene-6-fluoro-4H-3,1-benzothiazine

Cat. No.: B12602660
CAS No.: 647025-77-2
M. Wt: 255.31 g/mol
InChI Key: KBFFHYAAKNCPDK-UHFFFAOYSA-N
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Description

4-Benzylidene-6-fluoro-4H-3,1-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the benzothiazine ring system makes them versatile for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-6-fluoro-4H-3,1-benzothiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-fluoro-2-aminobenzothiazole with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as piperidine and requires heating to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-6-fluoro-4H-3,1-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazines, and various substituted benzothiazines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Benzylidene-6-fluoro-4H-3,1-benzothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzylidene-6-fluoro-4H-3,1-benzothiazine involves its interaction with various molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of specific enzymes and receptors. For example, it may inhibit enzymes involved in the inflammatory response or interfere with the replication of viral particles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylidene-6-fluoro-4H-3,1-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylidene and fluoro groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

647025-77-2

Molecular Formula

C15H10FNS

Molecular Weight

255.31 g/mol

IUPAC Name

4-benzylidene-6-fluoro-3,1-benzothiazine

InChI

InChI=1S/C15H10FNS/c16-12-6-7-14-13(9-12)15(18-10-17-14)8-11-4-2-1-3-5-11/h1-10H

InChI Key

KBFFHYAAKNCPDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)N=CS2

Origin of Product

United States

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